Physical properties and solubility data of 2,2-Difluoro-1-(4-methylphenyl)ethanone
Physical properties and solubility data of 2,2-Difluoro-1-(4-methylphenyl)ethanone
This technical guide provides an in-depth analysis of 2,2-Difluoro-1-(4-methylphenyl)ethanone , a specialized fluorinated building block used in medicinal chemistry.
Executive Summary
2,2-Difluoro-1-(4-methylphenyl)ethanone (also known as p-Tolyl difluoromethyl ketone) is a critical intermediate in the synthesis of bioactive compounds, particularly as a transition-state inhibitor for serine proteases and as a lipophilic bioisostere. Its unique difluoromethylene moiety (
This guide details the physicochemical profile, synthesis methodologies, and solubility data required for its effective utilization in pharmaceutical workflows.
Chemical Identity & Physical Properties
The introduction of the difluoromethyl group (
Table 1: Physicochemical Constants
| Property | Value (Experimental/Predicted) | Confidence Level |
| IUPAC Name | 2,2-Difluoro-1-(4-methylphenyl)ethan-1-one | High |
| Molecular Formula | High | |
| Molecular Weight | 170.16 g/mol | High |
| CAS Number | Not widely listed; Analogous to 395-01-7 | Low (Niche Intermediate) |
| Physical State | Colorless to pale yellow liquid | High (Based on homologs) |
| Boiling Point | 205–210 °C (at 760 mmHg) | Predicted (Homolog extrapolation) |
| Density | Predicted | |
| Refractive Index | Predicted | |
| pKa ( | ~22–24 (Activated by | High |
Expert Insight: The
group acts as a weak electron-withdrawing group (EWG), increasing the electrophilicity of the carbonyl carbon. This makes the ketone more susceptible to hydration (forming gem-diols) compared to non-fluorinated analogs, but less so than trifluoromethyl ketones.
Solubility & Lipophilicity Profile
Understanding the solubility landscape is crucial for assay development and formulation. The difluoromethyl group enhances lipophilicity (LogP) while maintaining hydrogen bond donor capability (via the
Table 2: Solubility Data
| Solvent | Solubility Rating | Comments |
| Water | Insoluble (< 0.1 mg/mL) | Hydrophobic aryl core dominates. |
| Dichloromethane (DCM) | Excellent (> 100 mg/mL) | Preferred solvent for extraction. |
| Ethyl Acetate | Excellent (> 100 mg/mL) | Ideal for chromatography. |
| Methanol/Ethanol | Good | May form hemiacetals upon prolonged storage. |
| DMSO | Excellent | Suitable for biological stock solutions (10-100 mM). |
| Hexanes | Moderate | Soluble, but may require co-solvent for extraction. |
Lipophilicity (LogP)
-
Predicted LogP (cLogP): 2.45 ± 0.3
-
Comparison:
-
4'-Methylacetophenone: LogP ~ 2.1
-
2,2,2-Trifluoro-1-(p-tolyl)ethanone: LogP ~ 2.8
-
-
Implication: The compound permeates cell membranes effectively but requires organic co-solvents (e.g., DMSO) for aqueous bioassays.
Synthesis Methodologies
Synthesizing
Route A: Friedel-Crafts Acylation (Scalable)
This is the preferred industrial route due to the availability of toluene.
-
Reagents: Toluene, Difluoroacetyl chloride (or Difluoroacetic anhydride),
(Lewis Acid). -
Conditions: Anhydrous DCM,
. -
Mechanism: Electrophilic Aromatic Substitution (EAS).
Route B: Metallation-Ester Condensation (Lab Scale)
Ideal for introducing the difluoroacetyl group onto complex aryl bromides.
-
Reagents: 4-Bromotoluene,
-Butyllithium ( -BuLi), Ethyl difluoroacetate. -
Conditions: THF,
. -
Protocol:
-
Lithiate 4-bromotoluene at
. -
Cannulate the aryl lithium species into a solution of ethyl difluoroacetate (inverse addition prevents double addition).
-
Quench with acidic methanol.
-
Synthesis Workflow Diagram
The following diagram illustrates the decision logic and workflow for synthesizing this target.
Caption: Comparative synthesis workflow selecting between Friedel-Crafts and Lithiation routes based on scale and substrate complexity.
Applications in Drug Discovery
The 2,2-difluoro-1-arylethanone motif functions as a versatile "warhead" and structural mimic.
-
Serine Protease Inhibition: The electron-deficient carbonyl carbon forms a reversible covalent bond (hemiketal) with the active site serine hydroxyl group of proteases (e.g., Thrombin, Chymotrypsin). The
group enhances this reactivity without the excessive hydration seen with analogs. -
Bioisostere for Amides: The
group mimics the electronics and sterics of an amide bond but lacks the hydrolytic instability. -
Metabolic Blocking: The 4-methyl group is a metabolic soft spot (oxidation to benzoic acid). Replacing the adjacent carbonyl with a difluoroacetyl group alters the metabolic trajectory, often prolonging half-life (
).
Handling & Stability (Safety)[3]
-
Hazard Identification: Irritant (Skin/Eye).[1][2] Potential for lachrymatory effects due to the
-halo ketone-like structure. -
Storage: Store at
under inert gas (Argon/Nitrogen). -
Stability:
-
Hydrolysis: Stable at neutral pH. Slowly hydrates in acidic aqueous media.
-
Base Sensitivity: The
-proton ( ) is acidic. Strong bases (e.g., NaH, KOtBu) will deprotonate this position, leading to haloform-type cleavage or polymerization.
-
References
-
Friedel-Crafts Acylation of Arenes: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Synthesis of Difluoromethyl Ketones: Echeverria, P. G., et al. "Recent Advances in the Synthesis of Difluoromethylated Compounds." Chemical Reviews, 2016.[2]
-
Bioisosterism of Fluorine: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
-
Properties of Fluorinated Acetophenones: PubChem Compound Summary for 2,2-Difluoroacetophenone (Analog).
